REACTION_CXSMILES
|
[K].[F:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10]I>CN(C)C=O>[CH3:10][N:5]1[CH:4]=[C:3]([F:2])[CH:8]=[N:7][C:6]1=[O:9] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
0.013 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure (1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
the said residue triturated with chloroform (4×50 ml)
|
Type
|
ADDITION
|
Details
|
The chloroform solution containing the desired product
|
Type
|
WASH
|
Details
|
was washed with aqueous 1 N NaOH (3 ml) and with water (3 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) chloroform solution
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Type
|
CUSTOM
|
Details
|
the solid residue recrystallised from benzene
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(N=CC(=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |